Cas no 1608863-55-3 (rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid)

rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid structure
1608863-55-3 structure
Productnaam:rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid
CAS-nummer:1608863-55-3
MF:C16H14N2O3S
MW:314.358962535858
CID:5669036
PubChem ID:2369532

rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1608863-55-3
    • rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
    • (2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid
    • EN300-26981390
    • rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid
    • Inchi: 1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m1/s1
    • InChI-sleutel: VNGXKEANYZLWEY-CYBMUJFWSA-N
    • LACHT: S1C=CC=C1C(N[C@@H](C(=O)O)CC1=CNC2C=CC=CC1=2)=O

Berekende eigenschappen

  • Exacte massa: 314.07251349g/mol
  • Monoisotopische massa: 314.07251349g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 5
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 110Ų
  • XLogP3: 2.3

rel-(2R)-3-(1H-indol-3-yl)-2-(thiophen-2-yl)formamidopropanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-26981390-10g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95%
10g
$1839.0 2023-09-11
Enamine
EN300-26981390-0.25g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95.0%
0.25g
$172.0 2025-03-20
Enamine
EN300-26981390-10.0g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95.0%
10.0g
$1839.0 2025-03-20
Aaron
AR028MZ8-50mg
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
1608863-55-3 95%
50mg
$137.00 2025-02-16
1PlusChem
1P028MQW-50mg
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
1608863-55-3 95%
50mg
$158.00 2024-06-20
Aaron
AR028MZ8-2.5g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
1608863-55-3 95%
2.5g
$1178.00 2023-12-15
1PlusChem
1P028MQW-100mg
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
1608863-55-3 95%
100mg
$204.00 2024-06-20
Enamine
EN300-26981390-0.05g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95.0%
0.05g
$81.0 2025-03-20
Enamine
EN300-26981390-0.5g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95.0%
0.5g
$320.0 2025-03-20
Enamine
EN300-26981390-5.0g
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
1608863-55-3 95.0%
5.0g
$1240.0 2025-03-20
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